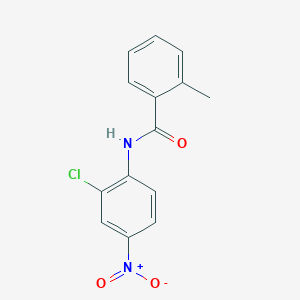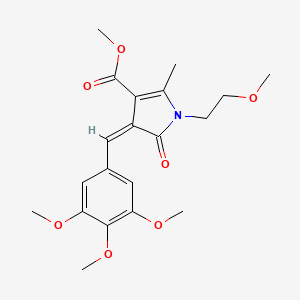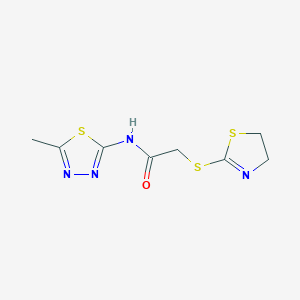
N-(2-chloro-4-nitrophenyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-nitrophenyl)-2-methylbenzamide is a chemical compound with the molecular formula C13H9ClN2O3 and a molecular weight of 276.675 g/mol . This compound is characterized by the presence of a benzamide group substituted with a 2-chloro-4-nitrophenyl moiety and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(2-chloro-4-nitrophenyl)-2-methylbenzamide typically involves the reaction of 2-chloro-4-nitroaniline with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-(2-chloro-4-nitrophenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and oxidizing agents such as potassium permanganate. The major products formed from these reactions include amino derivatives, substituted benzamides, and carboxylic acids .
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N-(2-chloro-4-nitrophenyl)-2-methylbenzamide can be compared with other similar compounds such as:
- 2-chloro-4-nitrophenyl N-acetyl-β-D-glucosaminide
- N-(4-chloro-2-nitrophenyl)-4-nitrobenzamide
- 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C14H11ClN2O3 |
|---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-4-2-3-5-11(9)14(18)16-13-7-6-10(17(19)20)8-12(13)15/h2-8H,1H3,(H,16,18) |
InChI Key |
SYKICVZDFRUTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methyl-3-nitrobenzamide](/img/structure/B11529764.png)
![2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11529777.png)
![2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11529782.png)
![2-chloro-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11529790.png)
![(2E)-3-imino-2-[2-(2-nitrophenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B11529806.png)
acetyl]hydrazono}butanamide](/img/structure/B11529817.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B11529823.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11529825.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-tert-butylbenzoate](/img/structure/B11529828.png)
![ethyl 2-[2-amino-4-(4-chlorophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11529832.png)
![3-(3,4-dichlorophenyl)-1-(5,5-dimethyl-3-{[(E)-pyridin-3-ylmethylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11529838.png)
